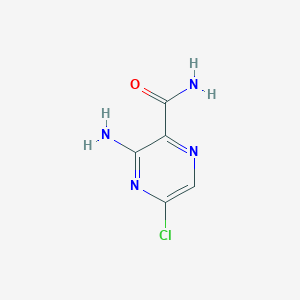![molecular formula C9H8ClNS B13668332 6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
6-Chloro-2,5-dimethylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,5-dimethylbenzo[d]thiazole is a heterocyclic aromatic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound includes a benzene ring fused to a thiazole ring, with chlorine and methyl groups as substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,5-dimethylbenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the starting materials would include 2-chloro-4,5-dimethylbenzoyl chloride and thiourea. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,5-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The chlorine and methyl groups on the benzene ring can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution at the sulfur atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Halogenation: Formation of 6-bromo-2,5-dimethylbenzo[d]thiazole.
Nitration: Formation of 6-nitro-2,5-dimethylbenzo[d]thiazole.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Applications De Recherche Scientifique
6-Chloro-2,5-dimethylbenzo[d]thiazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2,5-dimethylbenzo[d]thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2,5-dimethylbenzo[d]thiazole
- 6-Nitro-2,5-dimethylbenzo[d]thiazole
- 2,5-Dimethylbenzo[d]thiazole
Uniqueness
6-Chloro-2,5-dimethylbenzo[d]thiazole is unique due to the presence of the chlorine substituent, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the specific substitution pattern on the benzene ring can affect its interaction with biological targets, potentially leading to unique pharmacological properties.
Propriétés
Formule moléculaire |
C9H8ClNS |
|---|---|
Poids moléculaire |
197.69 g/mol |
Nom IUPAC |
6-chloro-2,5-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3 |
Clé InChI |
LSFGMUPHWBIISQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Cl)SC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


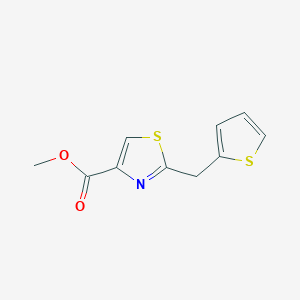

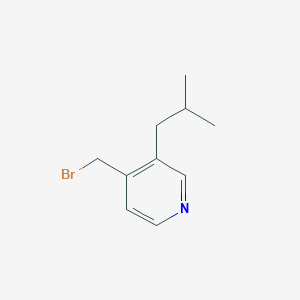
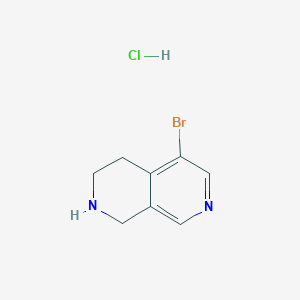
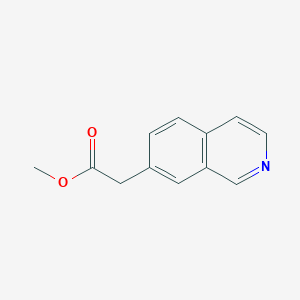
![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
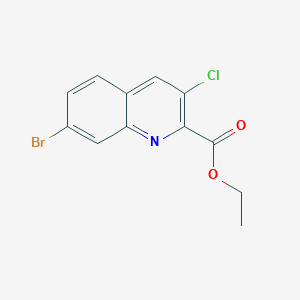
![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
![[5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol](/img/structure/B13668298.png)
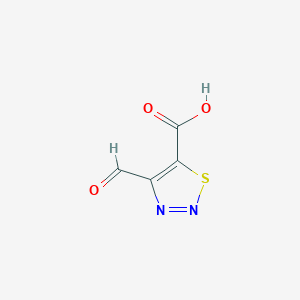
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)
